REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:20]=[CH:19][C:18]2[C:17]3[CH2:16][CH2:15][C@@:13]4([CH3:14])[C@@H:9]([CH2:10][CH2:11][C@@H:12]4[OH:21])[C:8]=3[CH:7]=[CH:6][C:5]=2[CH:4]=1.CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O.CC(O)C>CC(C)=O>[CH3:14][C:13]12[C:12](=[O:21])[CH2:11][CH2:10][CH:9]1[C:8]1[CH:7]=[CH:6][C:5]3[CH:4]=[C:3]([O:2][CH3:1])[CH:20]=[CH:19][C:18]=3[C:17]=1[CH2:16][CH2:15]2 |f:1.2.3|
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=2C=CC=3[C@@H]4CC[C@@H]([C@@]4(C)CCC3C2C=C1)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
Jones reagent
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
After stirring for 5 min. the excess oxidant
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
was evaporated at reduced pressure
|
Type
|
EXTRACTION
|
Details
|
Extraction of the residual suspension with three portions of chloroform
|
Type
|
WASH
|
Details
|
by washing the extracts with saturated NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
then drying
|
Type
|
FILTRATION
|
Details
|
(MgSO4), filtration and concentration at aspirator pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |